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Compound of Interest

Compound Name: Benzofuran-5-ol

Cat. No.: B079771

Spectroscopic Characterization of Benzofuran-5-
ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
characterization of Benzofuran-5-ol. Due to the limited availability of published experimental
spectra for this specific molecule, this guide combines predicted Nuclear Magnetic Resonance
(NMR) data with reference Infrared (IR) and Mass Spectrometry (MS) data from a closely
related analogue, 5-Hydroxybenzofuran-2-one. This information, coupled with detailed
experimental protocols and a workflow visualization, serves as a valuable resource for the
identification and characterization of Benzofuran-5-ol in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of Benzofuran-5-ol can be achieved through a combination of
spectroscopic techniques. The following tables summarize the predicted and reference data for
this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule
by providing information about the chemical environment of its hydrogen (*H NMR) and carbon
(*3C NMR) atoms. The data presented below is predicted data for Benzofuran-5-ol.
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Table 1: Predicted *H NMR Spectroscopic Data for Benzofuran-5-ol

Chemical Shift (8) ppm Multiplicity Assignment
7.55 d H-2
7.38 d H-7
7.05 d H-4
6.85 dd H-6
6.75 d H-3
5.30 (broad) S OH

Predicted using online NMR prediction tools. Solvent: CDCls.

Table 2: Predicted 13C NMR Spectroscopic Data for Benzofuran-5-ol

Chemical Shift (8) ppm

Assighment

155.1 C-7a
150.2 C-5
145.0 C-2
128.0 C-3a
1121 C-7
111.8 C-4
107.0 C-6
106.8 C-3

Predicted using online NMR prediction tools. Solvent: CDCls.

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies, which correspond to the vibrational
frequencies of bonds. The following data is for the related compound, 5-Hydroxybenzofuran-2-
one, and serves as a reference.

Table 3: Reference IR Spectroscopic Data for 5-Hydroxybenzofuran-2-one

Wavenumber (cm—?) Functional Group Assignment
3400-3200 (broad) O-H stretch (phenolic)

~3100 C-H stretch (aromatic)

~1620, ~1500 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
elemental composition of a compound. The molecular weight of Benzofuran-5-ol is 134.13
g/mol . The expected molecular ion peak ([M]*) in an electron ionization (El) mass spectrum
would be at m/z = 134.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.
Specific parameters may need to be optimized based on the instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for the structural elucidation of

Benzofuran-5-ol.

Sample Preparation:
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» Weigh approximately 5-10 mg of Benzofuran-5-ol for *H NMR analysis, or 20-50 mg for 13C
NMR analysis.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Acetone-de, DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e 1HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-
noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard such as
tetramethylsilane (TMS) at 0.00 ppm.

e 1BC NMR:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in Benzofuran-5-ol.

Sample Preparation:
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» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:
e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and acquire the sample spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Benzofuran-5-ol.
Sample Preparation and Introduction:

» Electron lonization (El): For volatile and thermally stable compounds, direct insertion or gas
chromatography (GC) introduction can be used. Dissolve a small amount of the sample in a
volatile solvent (e.g., methanol, dichloromethane) and inject it into the instrument.

» Electrospray lonization (ESI): For less volatile compounds, dissolve the sample in a suitable
solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct
infusion or liquid chromatography (LC).

Instrumentation and Data Acquisition:

e Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source
(e.g., El or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
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e Acquisition:
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o Optimize the ionization source parameters to achieve a stable and intense signal for the
molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like Benzofuran-5-ol.
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Caption: General workflow for the spectroscopic characterization of Benzofuran-5-ol.

 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Benzofuran-5-ol
characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-
benzofuran-5-ol-characterization]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b079771?utm_src=pdf-body
https://www.benchchem.com/product/b079771?utm_src=pdf-body-img
https://www.benchchem.com/product/b079771?utm_src=pdf-body
https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-benzofuran-5-ol-characterization
https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-benzofuran-5-ol-characterization
https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-benzofuran-5-ol-characterization
https://www.benchchem.com/product/b079771#spectroscopic-data-nmr-ir-ms-for-benzofuran-5-ol-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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